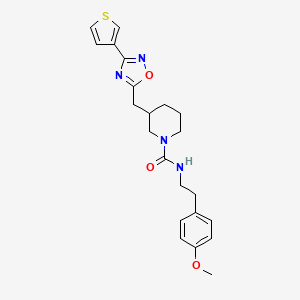

N-(4-methoxyphenethyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Description

This compound features a piperidine-1-carboxamide core linked to a 1,2,4-oxadiazole ring substituted with a thiophen-3-yl group and a 4-methoxyphenethyl moiety. The 1,2,4-oxadiazole ring is a common pharmacophore in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity. The thiophene substituent introduces electron-rich aromaticity, while the 4-methoxyphenethyl group may enhance lipophilicity and receptor interactions.

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3S/c1-28-19-6-4-16(5-7-19)8-10-23-22(27)26-11-2-3-17(14-26)13-20-24-21(25-29-20)18-9-12-30-15-18/h4-7,9,12,15,17H,2-3,8,10-11,13-14H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGYLQFSRLAFLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenethyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide, with CAS number 1797579-96-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 412.5 g/mol. The structure features a piperidine ring, an oxadiazole moiety, and a methoxyphenethyl group, which are known to contribute to various pharmacological effects.

| Property | Value |

|---|---|

| CAS Number | 1797579-96-4 |

| Molecular Formula | C21H24N4O3S |

| Molecular Weight | 412.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Activity

Research has indicated that derivatives containing oxadiazole and piperidine structures exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds demonstrate moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The specific activity of this compound against these strains remains to be fully characterized.

Enzyme Inhibition

Compounds with similar structural features have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. For instance, several derivatives have shown strong inhibitory effects against urease with IC50 values indicating potent activity . The potential of this compound as an AChE inhibitor could provide insights into its therapeutic applications in neurodegenerative diseases.

Antitubercular Activity

Recent studies have highlighted the potential antitubercular activity of oxadiazole derivatives. For example, certain compounds were found to be effective against Mycobacterium tuberculosis, showcasing promising metabolic stability and bioavailability . While specific data on the compound is limited, its structural analogs suggest a potential for similar activity.

Case Studies and Research Findings

- Antibacterial Screening : A series of synthesized compounds bearing the oxadiazole and piperidine moieties were assessed for their antibacterial properties. Compounds demonstrated varying degrees of efficacy against multiple bacterial strains .

- Enzyme Inhibition Studies : Research involving the synthesis of piperidine derivatives showed promising results in inhibiting AChE and urease activities. The most active compounds displayed IC50 values significantly lower than standard references .

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of these compounds to target enzymes or receptors, providing insights into their mechanisms of action .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-methoxyphenethyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide exhibit anticancer properties. For instance, studies on oxadiazole derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as NF-kB and PI3K/Akt .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly in conditions like Alzheimer's disease. Similar compounds have been studied for their ability to reduce oxidative stress and inflammation in neuronal cells. For example, the presence of methoxy groups in related compounds enhances their ability to cross the blood-brain barrier, potentially leading to improved cognitive function and reduced neurodegeneration .

Pharmacological Insights

Cyclic Nucleotide Phosphodiesterases (PDEs) Inhibition

Research highlights the role of cyclic nucleotide phosphodiesterases as drug targets in various diseases, including cardiovascular and neurological disorders. Compounds with similar structures have been identified as potential inhibitors of PDEs, which could lead to therapeutic advancements in managing conditions like heart failure and depression .

Case Studies

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

- Formation of the Oxadiazole Ring : Utilizing thiophenes as precursors.

- Piperidine Derivatization : Introducing the piperidine moiety to enhance biological activity.

- Final Coupling Reactions : To achieve the desired carboxamide functionality.

Each step requires careful optimization of reaction conditions to ensure high yield and purity.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Q & A

Q. What are the critical steps and challenges in synthesizing N-(4-methoxyphenethyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide?

The synthesis involves multi-step reactions, including:

- Oxadiazole ring formation : Cyclization of thiophene-containing precursors using reagents like phosphorus oxychloride under reflux conditions .

- Piperidine functionalization : Coupling the oxadiazole-thiophene moiety to the piperidine core via carboxamide linkage, requiring precise stoichiometry to avoid side products .

- Purity control : Solvent selection (e.g., DMF or ethanol) and temperature optimization (e.g., 60–80°C) are critical to minimize byproducts . Challenges include managing reactive intermediates and ensuring regioselectivity during heterocycle formation .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates .

- IR spectroscopy : Identification of functional groups (e.g., C=O stretch in carboxamide at ~1650 cm⁻¹) .

- Chromatography : HPLC or column chromatography to isolate high-purity fractions (>95%) and detect trace impurities .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthesis yield and scalability?

Methodological approaches include:

- Design of Experiments (DoE) : Varying parameters like solvent polarity (e.g., THF vs. DMF), reaction time (12–24 hrs), and catalyst loading (e.g., HBTU for amide coupling) to identify optimal conditions .

- In-line monitoring : Using techniques like FTIR or mass spectrometry to track reaction progress in real time .

- Workflow automation : Implementing flow chemistry for reproducible oxadiazole cyclization at scale .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?

SAR studies involve:

- Molecular docking : Computational modeling to predict binding affinity with targets (e.g., kinases or GPCRs) based on the oxadiazole-thiophene moiety’s electron distribution .

- In vitro assays : Testing truncated analogs (e.g., removing the methoxyphenethyl group) to isolate contributions of specific substituents to biological activity .

- Comparative analysis : Benchmarking against structurally similar compounds (e.g., triazolopyridazine derivatives) to identify critical pharmacophores .

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions may arise from assay variability or off-target effects. Resolution strategies include:

- Orthogonal assays : Replicating results using complementary methods (e.g., SPR for binding affinity vs. cell viability assays) .

- Proteomic profiling : Identifying unintended interactions using mass spectrometry-based target deconvolution .

- Batch consistency checks : Validating compound purity and stability (e.g., via accelerated degradation studies) to rule out batch-specific artifacts .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies?

- Non-linear regression : Fitting data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- ANOVA with post-hoc tests : Comparing treatment groups to control for false discovery rates .

- Machine learning : Training models on structural descriptors (e.g., LogP, polar surface area) to predict in vivo efficacy .

Q. How should researchers design experiments to validate target engagement in vivo?

- Pharmacodynamic markers : Measuring downstream biomarkers (e.g., phosphorylation levels for kinase targets) in tissue samples .

- Radiolabeled analogs : Using tritiated or fluorescent derivatives for biodistribution studies .

- Genetic knockdown : Correlating target protein expression (via siRNA/CRISPR) with compound efficacy to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.